2-Butenoic acid, 4-oxo-
Description
Significance in Organic Synthesis and Chemical Transformations
The structural features of 4-oxo-2-butenoic acid make it a participant in several key organic reactions. Traditional synthesis methods for its derivatives have included Friedel–Crafts acylations for aromatic substrates and the oxidative opening of furan (B31954) rings for aliphatic ones. nih.gov However, these methods can be limited in scope. nih.gov
A more versatile and modern approach involves the microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid. nih.govrsc.orgrsc.org This method has proven effective for a broad range of substrates, including electron-rich, electron-poor, and halogen-containing aromatic ketones, as well as aliphatic and heteroatom-containing ketones. nih.gov The reaction conditions can be tailored based on the substrate; for instance, aryl derivatives often react best with tosic acid, while aliphatic substrates are more suited to catalysis by pyrrolidine (B122466) and acetic acid. nih.govncl.ac.uk These synthetic routes provide efficient access to various 4-oxo-2-butenoic acid derivatives in moderate to excellent yields. nih.govrsc.org
Role as Versatile Intermediates for Derivatization
The high reactivity of 4-oxo-2-butenoic acids makes them exceptionally versatile intermediates for creating more complex molecules. nih.govrsc.org The α,β-unsaturated carbonyl system is a key feature, enabling a variety of chemical transformations. researchgate.net This versatility is exploited in the generation of lead-like libraries for high-throughput screening in drug discovery. researchgate.net
For example, a "build-couple-transform" strategy uses a 4-oxo-2-butenamide scaffold to produce a diverse library of compounds through reactions like 1,4-cyclizations, 3,4-cyclizations, reductions, and 1,4-additions. researchgate.net Another significant application is the synthesis of novel heterocyclic compounds. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) leads to a butanoic acid derivative which can be further cyclized with hydrazines to form pyridazinone derivatives, some of which exhibit antimicrobial and antifungal properties. mdpi.com This highlights the compound's utility in constructing biologically active heterocyclic systems. mdpi.com
Relevance in Contemporary Drug Discovery and Chemical Biology Research
Derivatives of 4-oxo-2-butenoic acid are of significant interest in medicinal chemistry and chemical biology due to their wide range of biological activities. nih.govrsc.org The core structure serves as a scaffold for developing therapeutic agents for various diseases.
Research has shown that derivatives of this compound possess potential anticancer, anti-inflammatory, antimicrobial, and antifungal properties. nih.govmdpi.comontosight.ai Specific examples demonstrate their potential as targeted therapeutic agents. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been synthesized and identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and II), with inhibition constants (Ki) in the low nanomolar range. tandfonline.com These enzymes are involved in fundamental physiological processes, making them important drug targets. tandfonline.com
Furthermore, in the pursuit of treatments for autoimmune diseases, a novel series of S1P₁ receptor agonists was identified based on a 4-oxo-4-(...)-butanoic acid structure. nih.gov These agonists are designed to induce lymphopenia, a mechanism with proven utility in treating autoimmune conditions. nih.gov The anilinoanilino moiety, when incorporated into the butenoic acid structure, is another feature of interest in medicinal chemistry for its presence in various biologically active compounds with potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai
Interactive Data Tables
Synthesis of 4-Oxo-2-Butenoic Acid Derivatives
This table summarizes the microwave-assisted synthesis of various 4-oxo-2-butenoic acid derivatives from methyl ketones and glyoxylic acid, highlighting the different catalysts used. nih.govncl.ac.uk
| Methyl Ketone Substrate Type | Optimal Catalyst | Yield | Ref |
| Aryl Derivatives | Tosic Acid (TsOH) | Moderate to Excellent | nih.gov |
| Aliphatic Derivatives | Pyrrolidine and Acetic Acid | Moderate to Excellent | nih.govncl.ac.uk |
Biological Activity of 4-Oxo-2-Butenoic Acid Derivatives
This table showcases the diverse biological activities and molecular targets of various derivatives.
| Derivative Class | Biological Activity / Target | Potential Application | Ref |
| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Potent inhibitors of human carbonic anhydrase I & II | Enzyme inhibition-based therapeutics | tandfonline.com |
| 4-oxo-4-(indolin-1-yl)butanoic acids | S1P₁ receptor agonists | Treatment of autoimmune diseases | nih.gov |
| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid derivatives | Antimicrobial and antifungal activity | Anti-infective agents | mdpi.com |
| General 4-oxo-2-butenoic acids | Anticancer, neurodegenerative, metabolic, gastric | Various therapeutic areas | nih.govrsc.org |
| 4-Oxo-4-(phenylamino)-2-butenoic acids | Enzyme inhibitors/modulators | Anticancer, anti-inflammatory, antimicrobial | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIRMVZWDRLJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023308 | |
| Record name | 4-Oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-77-5 | |
| Record name | 4-Oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Butenoic Acid, 4 Oxo
Historical and Conventional Synthetic Routes
The preparation of 4-oxo-2-butenoic acids has traditionally been challenging due to scope limitations of the available synthetic routes. nih.govsemanticscholar.orgrsc.orgresearchgate.net
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classic method for synthesizing aromatic ketones. orgsyn.org This electrophilic aromatic substitution reaction involves the reaction of arenes with acyl chlorides or anhydrides. organic-chemistry.org A key characteristic of this method is that the resulting monoacylated products are deactivated, which prevents further substitution. organic-chemistry.org Typically, a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is necessary because both the starting material and the product form complexes with the catalyst. organic-chemistry.org
In the context of 2-Butenoic acid, 4-oxo- derivatives, Friedel-Crafts acylation has been employed for aromatic substrates. nih.govrsc.org For instance, electron-rich aromatic compounds can directly undergo Friedel-Crafts acylation with maleic anhydride (B1165640) to produce the corresponding 4-oxo-2-butenoic acids in moderate yields. researchgate.net While effective for certain aromatic starting materials, this method is generally not applicable to aliphatic substrates. nih.govrsc.org
Oxidative Furan-Opening Pathways
For aliphatic substrates, a common conventional method for synthesizing 4-oxo-2-butenoic acids is through the oxidative opening of a furan (B31954) ring. nih.govrsc.org This pathway provides a viable route to aliphatic derivatives, which are not accessible through Friedel-Crafts acylation. nih.govrsc.org
However, the oxidative furan-opening approach also has its limitations. While it can be successfully applied to some electron-rich aromatic substrates, it is generally incompatible with electron-deficient aromatic compounds. nih.govrsc.org This lack of generality across different substrate types highlights the need for more versatile synthetic methods. nih.govsemanticscholar.orgrsc.orgresearchgate.net
Advanced and Efficient Synthesis Techniques
To address the limitations of traditional methods, more advanced and efficient techniques have been developed for the synthesis of 4-oxo-2-butenoic acids. nih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govncl.ac.uk
Microwave-Assisted Aldol (B89426) Condensation with Glyoxylic Acid
A significant advancement is the use of microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. nih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govncl.ac.uk This method offers a more general and efficient route to a wide range of 4-oxo-2-butenoic acid derivatives, providing moderate to excellent yields. nih.govsemanticscholar.orgnih.govncl.ac.uk The procedure is straightforward and utilizes readily available starting materials. nih.govnih.gov
The reaction conditions can be tailored based on the nature of the methyl ketone substrate. For aryl derivatives, tosic acid is the preferred catalyst, while for aliphatic substrates, a combination of pyrrolidine (B122466) and acetic acid is more effective. nih.govsemanticscholar.orgrsc.orgnih.govncl.ac.uk This substrate-dependent condition is rationalized by frontier orbital calculations. nih.govrsc.orgnih.gov The reactions are typically conducted under microwave irradiation at elevated temperatures for a relatively short duration. semanticscholar.org
The microwave-assisted aldol condensation with glyoxylic acid demonstrates a broad substrate scope, overcoming the limitations of previous methods. nih.govsemanticscholar.orgrsc.org It is effective for a variety of substrates, including:
Electron-rich aromatic ketones nih.govrsc.org
Electron-poor aromatic ketones nih.govrsc.org
Halogen-containing electron-neutral aromatic ketones nih.govrsc.org
Ketones with ortho-, meta-, and para-substituted aromatic rings nih.govrsc.org
Cyclic and linear aliphatic ketones nih.govrsc.org
Heteroatom-containing ketones nih.govrsc.org
This method has been successfully scaled up from the millimole to the multi-millimole scale without a significant impact on the yield. nih.gov
Table 1: Substrate Scope of Microwave-Assisted Aldol Condensation
| Substrate Type | Catalyst System | Yield |
|---|---|---|
| Electron-rich Aromatic | Tosic Acid | Good to Excellent nih.gov |
| Electron-poor Aromatic | Tosic Acid | Good to Excellent nih.gov |
| Halogen-containing Aromatic | Tosic Acid | Good to Excellent nih.gov |
| Cyclic Aliphatic | Pyrrolidine/Acetic Acid | Good nih.gov |
| Linear Aliphatic | Pyrrolidine/Acetic Acid | Good nih.gov |
A key advantage of the microwave-assisted aldol condensation is its high stereoselectivity. The reaction exclusively produces the E-conformation of the alkene bond in the 4-oxo-2-butenoic acid product. nih.gov No traces of the Z-isomer are observed, as confirmed by NMR analysis. nih.gov This stereochemical control is a significant feature of this synthetic transformation. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| 2-Butenoic acid, 4-oxo- |
| Aluminum chloride |
| Maleic anhydride |
| Tosic acid |
| Pyrrolidine |
| Acetic acid |
Scalability of Reaction Conditions
The synthesis of 4-oxo-2-butenoic acid and its derivatives has been the subject of considerable research, with a focus on developing scalable and efficient reaction conditions. A notable advancement in this area is the use of microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. nih.govncl.ac.uksemanticscholar.orgnih.govrsc.org This method has proven to be versatile, accommodating a wide range of substrates with varying electronic and steric properties, including electron-rich, neutral, and poor aromatic compounds, as well as linear and cyclic aliphatic molecules. nih.govsemanticscholar.org
Two primary sets of conditions have been identified for this microwave-assisted synthesis. nih.govsemanticscholar.org For aromatic substrates, tosic acid-promoted conditions have been found to be more effective. nih.govsemanticscholar.org In contrast, aliphatic substrates react more favorably with a combination of pyrrolidine and acetic acid. nih.govsemanticscholar.org These differential conditions are rationalized by the frontier orbital energies of the enol and enamine intermediates. nih.govsemanticscholar.org
A key advantage of this microwave-assisted methodology is its demonstrated scalability. nih.govsemanticscholar.org For instance, the synthesis of an electron-poor aromatic derivative was successfully scaled up from 0.69 mmol to 6.9 mmol without any decrease in yield under tosic acid-promoted conditions. nih.govsemanticscholar.org Similarly, the synthesis of a derivative from an aliphatic substrate using pyrrolidine and acetic acid saw an increased yield (from 38% to 52%) when scaled up from 4.0 mmol to 7.2 mmol. nih.govsemanticscholar.org The stereoselectivity of this transformation is also noteworthy, consistently producing the E conformation of the alkene bond. nih.govsemanticscholar.org
For industrial-scale production of specific derivatives like (E)-4-oxo-2-butenoic acid ethyl ester, a one-step synthesis has been developed. tandfonline.com This method involves the reaction of ethyl 2-ethoxy-2-hydroxyacetate with (formylmethylene)triphenylphosphorane and has been shown to proceed in good yield on a molar scale. tandfonline.com Another approach for large-scale production of 4-phenyl-4-oxo-2-butenoate derivatives involves the simultaneous or continuous reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative. google.com
Multi-Step Organic Synthesis Methods for Specific Derivatives
The synthesis of specific derivatives of 4-oxo-2-butenoic acid often requires multi-step organic synthesis strategies. ontosight.ai These methods typically involve condensation reactions and selective modifications of functional groups. ontosight.ai
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, for example, is achieved through the reaction of maleic anhydride with primary amines. tandfonline.com This reaction proceeds via an acid-catalyzed ring-opening of the lactone intermediate. tandfonline.com
Another example is the synthesis of 4-amino-2,4-dioxobutanoic acid, which involves opening an anhydride to form a 4-carbon acid-amide, followed by removal of ethanol-soluble products. google.com The resulting 4-amino-2-methylene-4-oxo-butanoic acid is then treated with ozone in water, and the ozonolysis products are evaporated to yield the final product. google.com
The following table provides a summary of some multi-step synthesis methods for specific derivatives:
| Derivative | Starting Materials | Key Reaction Steps | Reference |
| Aromatic 4-oxo-2-butenoic acids | Electron-rich arenes, maleic anhydride | Friedel–Crafts acylation | researchgate.net |
| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Maleic anhydride, primary amines | Acid-catalyzed ring-opening | tandfonline.com |
| 4-Amino-2,4-dioxobutanoic acid | Itaconic anhydride, ammonium (B1175870) hydroxide | Anhydride opening, ozonolysis | google.com |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, antipyrin | Michael addition | mdpi.com |
| (E)-4-aryl-4-oxo-2-butenoic acid amides | (E)-4-aryl-4-oxo-2-butenoic acids, amines | Amidation | nih.gov |
Strategies for Derivatization and Functionalization
The versatile structure of 4-oxo-2-butenoic acid makes it an excellent scaffold for further derivatization and functionalization, leading to a diverse range of compounds with potential applications. ncl.ac.uksemanticscholar.org
Amination Reactions
Amination reactions are a key strategy for modifying 4-oxo-2-butenoic acid and its derivatives. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is a prime example, achieved by reacting maleic anhydride with various aromatic amines. tandfonline.com This reaction results in the formation of an amino carboxylic acid skeleton. tandfonline.com
The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene (B151609) yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. mdpi.com This butanoic acid derivative can then be further reacted with hydrazines to produce pyridazinone derivatives. mdpi.com
Another example is the synthesis of 4-(6-aminohexyl)amino-4-oxo-2-butenoic acid (AHOB), a novel hydrophilic monomer. nih.gov This compound is synthesized for use in creating cellulose-based superabsorbents. nih.gov
The synthesis of 4-amino-2,4-dioxobutanoic acid involves the reaction of itaconic anhydride with ammonium hydroxide, which introduces an amino group. google.com
Esterification and Amidation Routes
Esterification and amidation are common and effective routes for the derivatization of 4-oxo-2-butenoic acid.
Esterification: The Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be applied to 4-oxo-2-butenoic acid. masterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and any water formed is removed. masterorganicchemistry.com For instance, (E)-4-oxo-2-butenoic acid ethyl ester can be synthesized in a one-step process. tandfonline.com The synthesis of methyl esters, such as 4-(2-pyridyl)-4-oxo-2-butenoic acid, methyl ester, has also been reported. prepchem.com
Amidation: Amidation reactions are used to create amide derivatives of 4-oxo-2-butenoic acid. For example, (E)-4-aryl-4-oxo-2-butenoic acid amides have been synthesized and evaluated for their biological activity. nih.gov The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives involves the formation of an amide bond through the reaction of maleic anhydride with primary amines. tandfonline.com This reaction initially forms an amino carboxylic acid. tandfonline.com
The following table summarizes some examples of esterification and amidation reactions:
| Reaction Type | Reactants | Product | Reference |
| Esterification | 4-Oxo-2-butenoic acid, Ethanol, Acid catalyst | (E)-4-Oxo-2-butenoic acid ethyl ester | tandfonline.com |
| Esterification | 2-(Bromoacetyl)pyridine, Carbomethoxymethylene triphenylphosphine | 4-(2-Pyridyl)-4-oxo-2-butenoic acid, methyl ester | prepchem.com |
| Amidation | Maleic anhydride, Primary amines | (Z)-4-Oxo-4-(arylamino)but-2-enoic acids | tandfonline.com |
| Amidation | (E)-4-Aryl-4-oxo-2-butenoic acids, Amines | (E)-4-Aryl-4-oxo-2-butenoic acid amides | nih.gov |
Reaction Mechanisms and Kinetic Studies of 2 Butenoic Acid, 4 Oxo Systems
Mechanistic Elucidation of Synthetic Transformations
The synthesis of 4-oxo-2-butenoic acid derivatives is often achieved through condensation reactions, where the mechanism can be significantly influenced by the nature of the reactants and catalysts employed.
Aldol (B89426) Condensation Mechanism
A prevalent method for synthesizing 4-oxo-2-butenoic acids is the microwave-assisted aldol condensation between a methyl ketone and glyoxylic acid. ncl.ac.ukresearchgate.net This reaction is a two-step process involving an initial aldol addition followed by a dehydration (elimination) step to yield the α,β-unsaturated carbonyl system. chemistrysteps.commasterorganicchemistry.com
The mechanism varies depending on the catalyst used, which is chosen based on the substituents of the methyl ketone. researchgate.netnih.gov
Acid-Catalyzed Mechanism (e.g., with Tosic Acid for aryl ketones):
The ketone is protonated, followed by tautomerization to form an enol.
The electron-rich enol acts as a nucleophile, attacking the protonated carbonyl of glyoxylic acid.
The resulting aldol addition product is then heated, leading to an acid-catalyzed dehydration to form the conjugated C=C double bond, yielding the final 4-oxo-2-butenoic acid product. researchgate.net
Amine-Catalyzed Mechanism (e.g., with Pyrrolidine (B122466)/Acetic Acid for aliphatic ketones):
The amine reacts with the methyl ketone to form an enamine intermediate. The enamine is a stronger nucleophile than the corresponding enol.
The enamine attacks the glyoxylic acid carbonyl.
Subsequent hydrolysis and dehydration yield the final α,β-unsaturated product. researchgate.net
Substituent Effects on Reaction Pathways
The choice of catalyst and reaction conditions for the synthesis of 4-oxo-2-butenoic acids is critically dependent on the electronic and steric properties of the substituents on the starting methyl ketone. ncl.ac.uknih.gov Research has shown that different classes of substrates require distinct catalytic systems to achieve optimal yields. researchgate.netrsc.org
A study on the microwave-assisted aldol condensation with glyoxylic acid revealed two distinct sets of optimal conditions nih.govsemanticscholar.org:
Aryl methyl ketones react most efficiently when promoted by a strong acid like tosic acid (TsOH). This is effective for a range of aromatic substrates, including those with electron-rich, neutral, and electron-poor properties. nih.govsemanticscholar.org
Aliphatic methyl ketones (both linear and cyclic) provide better yields when catalyzed by a combination of pyrrolidine and acetic acid. nih.govsemanticscholar.org
This substituent effect has been rationalized using frontier orbital calculations. ncl.ac.ukresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the enol or enamine intermediate and the Lowest Unoccupied Molecular Orbital (LUMO) of the protonated glyoxylic acid is a key determinant of reactivity. The different catalytic systems (acid vs. amine) modify the HOMO energy of the nucleophile to achieve a more favorable overlap with the LUMO of the electrophile, thus explaining the observed preference. researchgate.net
The synthesis is highly stereoselective, exclusively yielding the E-conformer of the alkene bond, with no trace of the Z-isomer observed via NMR analysis. nih.govsemanticscholar.org
Table 1: Influence of Substituents on Aldol Condensation Conditions and Yields
| Starting Ketone Type | Substituent Example | Catalyst System | Temperature (°C) | Yield (%) | Citation |
| Aryl (electron-rich) | 4-Methoxyacetophenone | TsOH | 160 | 95 | nih.gov |
| Aryl (electron-neutral) | Acetophenone | TsOH | 160 | 82 | nih.gov |
| Aryl (electron-poor) | 4-Nitroacetophenone | TsOH | 160 | 66 | nih.gov |
| Aliphatic (cyclic) | Cyclohexyl methyl ketone | Pyrrolidine / Acetic Acid | 60 | 52 | nih.gov |
| Aliphatic (linear) | 2-Octanone | Pyrrolidine / Acetic Acid | 80 | 38 | nih.gov |
Nucleophilic Addition Reactions
The conjugated system of 4-oxo-2-butenoic acid makes it an excellent Michael acceptor, susceptible to 1,4-conjugate addition by various nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules. researchgate.net
Aza-Michael Addition Kinetics and Mechanism
The aza-Michael addition, the conjugate addition of an amine to an electron-deficient alkene, is a key transformation for this class of compounds. nih.gov The reaction involves the nucleophilic attack of a primary or secondary amine at the β-carbon of the α,β-unsaturated system. whiterose.ac.uk This C-N bond-forming reaction is valuable for synthesizing β-amino acid derivatives and various nitrogen-containing heterocycles. ehu.eus
The general mechanism proceeds via a nucleophilic attack of the amine on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This is followed by proton transfer (often from the protonated amine or solvent) to the α-carbon to yield the final adduct. masterorganicchemistry.com
While specific rate constants for the aza-Michael addition to 4-oxo-2-butenoic acid are not extensively documented, the kinetics are governed by several key factors based on studies of similar α,β-unsaturated systems. whiterose.ac.ukresearchgate.net The reaction rate can be influenced by the nucleophilicity of the amine, the solvent, and the presence of catalysts. whiterose.ac.uk
Significant rate accelerations have been observed when the reaction is conducted in protic solvents like methanol (B129727) or water compared to organic solvents. researchgate.net The solvent can stabilize the charged transition state and facilitate proton transfer. The reaction may follow third-order kinetics, where a second molecule of the amine assists in the proton transfer step, stabilizing the transition state. whiterose.ac.uk
Table 2: Factors Determining the Rate of Aza-Michael Addition
| Factor | Influence on Reaction Rate | Rationale | Citation |
| Amine Nucleophilicity | Increased nucleophilicity generally increases the rate. | A more nucleophilic amine more readily attacks the electrophilic β-carbon. | ehu.eus |
| Steric Hindrance | Bulky substituents on the amine or the alkene can decrease the rate. | Steric clash in the transition state raises the activation energy. | researchgate.net |
| Solvent | Protic solvents (e.g., water, methanol) often accelerate the reaction. | Solvents can stabilize the transition state and participate in proton transfer. | whiterose.ac.ukresearchgate.net |
| Catalyst | Lewis acids or Brønsted acids can activate the Michael acceptor. | Coordination to the carbonyl oxygen increases the electrophilicity of the β-carbon. | whiterose.ac.uk |
The aza-Michael addition to 4-oxo-2-butenoic acid is highly regioselective. The presence of the electron-withdrawing ketone and carboxylic acid groups activates the alkene for conjugate addition (1,4-addition) rather than direct addition to the carbonyl (1,2-addition). organic-chemistry.org The nucleophilic amine will preferentially attack the electrophilic β-carbon. researchgate.net
The stereoselectivity of the reaction is also a critical aspect. The initial synthesis of 4-oxo-2-butenoic acid from methyl ketones and glyoxylic acid exclusively produces the thermodynamically more stable E-isomer. nih.govsemanticscholar.org When an amine adds to this prochiral substrate, a new stereocenter can be generated at the β-carbon. If the α-carbon is also substituted, a second stereocenter can be formed, leading to diastereomeric products. The control of this stereochemistry is a central goal in asymmetric synthesis, often achieved through the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over the other. ehu.eus
Influence of Substituent Electronic Properties
The electronic properties of substituents play a critical role in the synthesis of 4-oxo-2-butenoic acid derivatives. Research on the microwave-assisted aldol-condensation of methyl ketone derivatives with glyoxylic acid has shown that different conditions are necessary depending on the substituent's nature. nih.gov Specifically, aryl derivatives (bearing aromatic substituents) react most effectively using tosic acid as a promoter, whereas aliphatic substrates perform better with a combination of pyrrolidine and acetic acid. nih.govsemanticscholar.org
This substituent-dependent reactivity can be rationalized by considering the frontier molecular orbital energies of the reaction intermediates. nih.govsemanticscholar.org The reaction can proceed through either an enol or an enamine intermediate. rsc.org Calculations of the Highest Occupied Molecular Orbital (HOMO) energies for various enamines and enols relative to the Lowest Unoccupied Molecular Orbital (LUMO) of protonated glyoxylic acid reveal key differences. rsc.org
For aromatic ketones, the HOMO-LUMO energy gap is smaller for the enol pathway, suggesting that the acid-promoted (tosic acid) aldol condensation via the enol is more favorable. rsc.org Conversely, for aliphatic ketones, the enamine pathway has a smaller HOMO-LUMO energy gap. rsc.org This explains why the pyrrolidine-acetic acid conditions, which favor the formation of an enamine intermediate, are more effective for aliphatic substrates. nih.govrsc.org
These findings highlight that reaction outcomes for 4-oxo-2-butenoic acid systems can be precisely controlled by tuning the catalytic conditions in response to the electronic properties of the starting materials. nih.gov The synthesis is stereoselective, yielding the E conformation for the alkene bond. nih.gov
Table 1: Influence of Substituent on Optimal Reaction Conditions for Synthesis of 4-Oxo-2-Butenoic Acid Derivatives
| Substituent Type | Optimal Promoter/Catalyst | Favored Intermediate | Rationale |
| Aromatic (Electron-Rich, Neutral, Poor) | Tosic Acid (TsOH) | Enol | Smaller HOMO-LUMO energy gap for the enol pathway. rsc.org |
| Aliphatic (Cyclic, Linear) | Pyrrolidine/Acetic Acid | Enamine | Smaller HOMO-LUMO energy gap for the enamine pathway. nih.govrsc.org |
| Data sourced from studies on microwave-assisted aldol-condensation. nih.govrsc.org |
Oxidation and Reduction Chemistry
The carbon atom of a carboxyl group exists in a high oxidation state. libretexts.orgmsu.edu Consequently, further oxidation of 4-oxo-2-butenoic acid typically results in the removal of the carboxyl carbon as carbon dioxide in a process known as decarboxylation. libretexts.orgmsu.edu The reduction of the carboxylic acid function, however, is more challenging and requires powerful reducing agents. Reagents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6) can rapidly reduce the carboxyl group to a primary alcohol. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are ineffective at reducing carboxylic acids. libretexts.org
Oxidation Kinetics and Mechanism
Kinetic studies on the oxidation of derivatives like 4-oxo-4-phenyl butanoic acid by chromium(VI) reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC), have provided significant mechanistic insights. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com These oxidation reactions are typically conducted in an aqueous acetic acid medium and lead to the formation of benzoic acid as the primary product. scholarsresearchlibrary.comderpharmachemica.com
The reaction kinetics consistently show a first-order dependence on the concentration of the oxidant (e.g., TriPAFC), the 4-oxo acid substrate, and H+ ions. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com This indicates that all three species are involved in the rate-determining step of the reaction. The rate of oxidation is also sensitive to the solvent polarity, increasing as the proportion of acetic acid in the medium rises. orientjchem.orgderpharmachemica.com This suggests an interaction between a positive ion and a dipolar molecule in the transition state. orientjchem.org
A proposed mechanism based on these findings involves the following key steps:
The 4-oxo acid exists in equilibrium with its enol form, a process that is acid-catalyzed. Studies comparing the rate of oxidation with the rate of enolization (determined by bromination methods) indicate that enolization is faster than oxidation. orientjchem.orgderpharmachemica.com
The enol form of the acid is then attacked by the protonated Cr(VI) species in the rate-determining step. orientjchem.org
This leads to the formation of a chromium(IV) intermediate, confirming a two-electron transfer process. scholarsresearchlibrary.com Evidence for the Cr(IV) intermediate comes from studies where the addition of manganese(II) ions retards the reaction rate. scholarsresearchlibrary.com Mn(II) is known to reduce Cr(IV) to Cr(III), thereby removing it from the reaction pathway. orientjchem.orgscholarsresearchlibrary.com
In the absence of free-radical scavengers, the reaction does not induce the polymerization of acrylonitrile, indicating that the oxidation does not proceed via a free-radical mechanism. orientjchem.orgijiset.com
Table 2: Kinetic Data for the Oxidation of 4-Oxo-4-phenyl butanoic acid by TriPAFC
| Reactant | Order of Reaction | Observation |
| [4-Oxo acid] | 1 | Rate increases linearly with substrate concentration. derpharmachemica.com |
| [TriPAFC] | 1 | The reaction follows pseudo-first-order kinetics with respect to the oxidant. orientjchem.org |
| [H+] | 1 | Rate is dependent on acid concentration. orientjchem.orgderpharmachemica.com |
| Kinetic data from studies in 50% acetic acid – 50% water medium. orientjchem.orgderpharmachemica.com |
Impact of Carboxyl Groups on Oxidation Mechanisms
The presence of two carboxyl groups (or a carboxyl and a keto-group that can be considered a precursor) in the structure of 4-oxo-2-butenoic acid and related dicarboxylic acids introduces unique chemical properties that influence their oxidation mechanisms.
The inductive effect of one carboxyl group enhances the acidity of the other. libretexts.org This effect decreases as the distance between the two groups increases. libretexts.org This enhanced acidity can affect the reactivity of the molecule, including its susceptibility to oxidation, by influencing the stability of intermediates.
In biological systems and certain chemical reactions, the presence of two carboxyl terminals allows for specific oxidative pathways. For instance, dicarboxylic acids (DCAs) can be formed by the ω-oxidation of long-chain fatty acids. nih.gov These resulting DCAs can then undergo β-oxidation, a process that can initiate from either carboxyl end of the molecule, a feature unique to dicarboxylic acids. nih.gov The mineralization and microbial degradation of DCAs have also been shown to be dependent on the chain length between the carboxyl groups. researchgate.net This highlights that the dicarboxylic nature of a compound directly impacts its metabolic (oxidative) fate.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals governs the chemical and physical properties of 2-butenoic acid, 4-oxo-. Frontier Molecular Orbital (FMO) theory, in particular, is crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com These two orbitals are key to understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. numberanalytics.comedu.krd A smaller gap suggests that the molecule is more reactive, as less energy is needed to excite an electron from the HOMO to the LUMO. edu.krdschrodinger.com
For derivatives of 4-oxo-2-butenoic acid, FMO analysis has been used to rationalize substituent effects on reaction outcomes. nih.govncl.ac.uk For instance, in the synthesis of various 4-oxo-2-butenoic acids via aldol (B89426) condensation, the reaction conditions required depend on the nature of the substituent on the methyl ketone. nih.gov This substituent-dependent reactivity is explained by calculations of the frontier orbital energies. nih.govncl.ac.uk
The HOMO-LUMO gap is a measure of a molecule's excitability. The energy required for the lowest energy electronic excitation corresponds to this gap. schrodinger.com This value can be calculated using computational methods and can also be related to the wavelengths of light a compound absorbs, as measured by UV-Vis spectroscopy. schrodinger.com For related compounds, such as certain 4-aryl-4-oxo-2-butenoic acids which exhibit biological activity, the ketovinyl moiety (-C(O)-CH=CH-) is crucial for their function. researchgate.net The electronic properties of this group, dictated by its molecular orbitals, are central to its reactivity towards biological molecules. researchgate.net
Table 1: HOMO-LUMO Gap Data for Related Compounds This table is illustrative of the types of data generated in FMO analysis. Specific values for the parent compound 2-Butenoic acid, 4-oxo- were not available in the provided search results.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Tetrathiafulvalene (Gas Phase) | Not Specified | Not Specified | 3.872 | DFT (B3LYP/6-31++G) edu.krd |
| Tetrathiafulvalene (in CCl4) | Not Specified | Not Specified | 3.899 | DFT (B3LYP/6-31++G) edu.krd |
| Tetrathiafulvalene (in Water) | Not Specified | Not Specified | 3.946 | DFT (B3LYP/6-31++G) edu.krd |
Partial atomic charges describe the distribution of electrons within a molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding electrostatic interactions, reactivity, and properties like acidity. muni.cz
A charge-density study of a derivative, (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid, was performed using high-resolution single-crystal X-ray diffraction. researchgate.net This experimental approach, combined with the Hansen-Coppens multipole model, allowed for a detailed description of the electron density distribution. researchgate.net The study employed Bader's Quantum Theory of Atoms in Molecules (AIM) to analyze the topological properties of the electron density, characterizing the covalent bonds and intermolecular interactions, such as a strong O-H···O hydrogen bond typical for carboxylic acids. researchgate.net The analysis of the electrostatic potential, derived from this charge density, is crucial for understanding how the molecule interacts with other molecules. researchgate.net
Computational tools can rapidly calculate partial atomic charges using various empirical methods. muni.cz These calculations can reveal relationships between charge and chemical properties. For example, in a series of phenolic drugs, a correlation was found between the pKa and the calculated partial charge on the dissociating hydrogen atom, a finding that aligns with published literature. muni.cz Such analyses are fundamental to understanding the reactivity of acidic protons, like the one in the carboxylic acid group of 2-butenoic acid, 4-oxo-.
Quantum Chemical Modeling
Quantum chemical modeling employs the principles of quantum mechanics to compute the structure and properties of molecules. These methods range from highly accurate but computationally expensive ab initio techniques to more approximate but faster semiempirical methods.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. schrodinger.com It offers a good balance between accuracy and computational cost. DFT methods have been applied to calculate the HOMO-LUMO energy gaps of molecules, providing insights into their electronic properties and reactivity. edu.krdschrodinger.com For example, the HOMO-LUMO gap of a molecule was determined using DFT with the B3LYP functional and the 6-31++G basis set. edu.krd Similar methods, such as using the B3LYP/6-31G(d,p) level of theory, have been employed to optimize the structure and analyze the HOMO/LUMO distributions of complex organic chromophores related to the butenoic acid scaffold. beilstein-journals.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants, without the use of experimental data or empirical parameters. wikipedia.org These methods solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org
For 4-oxo-2-butenoic acids, ab initio calculations at the RHF/6-31+G** level of theory have been employed. nih.gov Such calculations are used to optimize the geometries of the molecules and to compute their vibrational frequencies to confirm that the optimized structures correspond to energy minima on the potential energy surface. nih.gov These foundational calculations are essential for ensuring the accuracy of more complex subsequent analyses, such as FMO theory. nih.gov
Semiempirical methods, in contrast to ab initio techniques, incorporate some experimental data and parameters to simplify the calculations. While generally faster, they are often less accurate than ab initio or DFT methods. No specific applications of semiempirical methods to 2-butenoic acid, 4-oxo- were identified in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.govmdpi.com
For derivatives of 4-oxo-2-butenoic acid, 3D-QSAR studies have been conducted. researchgate.net An investigation into (E)-4-Aryl-4-oxo-2-butenoic Acid Phenylamides used the Alignment Independent 3D QSAR method (AMANDA algorithm) to correlate their chemical structures with antiproliferative activity. researchgate.net 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are effective in relating shape-dependent features to biological activity, provided a suitable alignment of the molecules can be achieved. researchgate.net
In a related study on 2,4-hexadienoic acid derivatives, QSAR models were developed to predict their antimicrobial activity. nih.gov The analysis revealed that topological parameters, particularly molecular connectivity indices (such as chi(2), 0chi(v), and 2chi(v)), had a significant correlation with the antimicrobial effects against various microorganisms. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov These studies highlight the utility of QSAR in understanding how the structural features of unsaturated acids like 2-butenoic acid, 4-oxo- and its derivatives contribute to their biological functions.
Experimental Charge Density and Crystal Structure Analysis
Experimental charge density analysis provides a detailed picture of the electron distribution in a crystal, offering insights into chemical bonding and intermolecular interactions that govern the solid-state structure and properties of a compound.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful framework for analyzing electron density (ρ). researchgate.netwikipedia.orgias.ac.in This theory defines atoms and chemical bonds based on the topology of the electron density. A key concept is the bond critical point (BCP), a point of minimum electron density between two bonded atoms, which signifies the existence of a bond path. ias.ac.inuni-rostock.de
An experimental charge density study on (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid utilized this approach. researchgate.netiucr.org The Hansen-Copens multipole model was used to refine the electron density distribution from high-resolution X-ray diffraction data. iucr.org The subsequent topological analysis based on Bader's theory allowed for a detailed characterization of the covalent bonds and non-covalent interactions within the molecule. researchgate.net
The analysis revealed that the electron density values (ρ) at the bond critical points for the sixteen C-C bonds in the molecule ranged from 1.64 to 2.46 e·Å⁻³. researchgate.netiucr.org The highest value was observed for the formal double bond within the ketovinyl moiety (-C(O)-CH=CH-), which is consistent with its double-bond character. researchgate.netiucr.org
| Bond Type | Electron Density (ρ) at BCP (e·Å⁻³) |
| C-C Bonds (Range) | 1.64 - 2.46 |
| C=C (ketovinyl) | 2.46 (highest value) |
This quantitative analysis of electron density provides a rigorous basis for understanding the nature and strength of chemical bonds within the molecule.
The crystal packing and solid-state properties of 4-oxo-2-butenoic acid derivatives are dictated by intermolecular interactions. The same charge density study on (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid provided detailed insights into these forces. researchgate.netiucr.org
The most significant interaction identified in the crystal structure is a strong, cyclic O-H···O hydrogen bond, which is a characteristic feature of carboxylic acids. researchgate.netiucr.org This interaction involves the carboxylic acid proton and a carbonyl oxygen of a neighboring molecule, leading to the formation of dimers. The topological analysis of the electron density confirms the presence and characterizes the strength of this hydrogen bond. researchgate.net
Advanced Analytical Techniques for Research Characterization
High-Resolution Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of organic compounds, offering non-destructive and highly detailed molecular information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "2-Butenoic acid, 4-oxo-" derivatives. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the stereochemistry of the molecule.
In synthetic studies, NMR is crucial for confirming the stereoselectivity of a reaction. For instance, in the microwave-assisted aldol (B89426) condensation of methyl ketones with glyoxylic acid to produce various 4-oxo-2-butenoic acids, NMR analysis confirmed that the resulting alkene bond was exclusively in the E conformation, with no trace of the Z isomer detected. nih.gov This demonstrates the power of NMR in verifying the outcomes of stereoselective transformations. nih.gov
While complete spectral data for the parent compound is not widely published, the expected chemical shifts for its key structural features can be predicted. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons, further solidifying structural assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Butenoic acid, 4-oxo- This interactive table provides generalized chemical shift (δ) ranges in ppm. Actual values may vary based on solvent and substitution.
| Nucleus | Functional Group | Predicted Chemical Shift (δ) | Rationale |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Highly deshielded proton due to the electronegativity of the oxygen atom. |
| ¹H | Vinylic (-CH=CH-) | 6.0 - 8.0 | Protons on the C=C double bond, with the exact shift depending on cis/trans geometry and conjugation. |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Very deshielded, acidic proton, often appearing as a broad singlet. |
| ¹³C | Aldehyde Carbonyl (C=O) | 190 - 200 | Characteristic downfield shift for an aldehyde carbon. |
| ¹³C | Vinylic Carbons (C=C) | 120 - 150 | Carbons involved in the double bond, influenced by conjugation. |
| ¹³C | Carboxylic Acid Carbonyl (C=O) | 165 - 185 | Typical range for a carboxylic acid carbon. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For "2-Butenoic acid, 4-oxo-", the IR spectrum would display characteristic absorption bands corresponding to its aldehyde, alkene, and carboxylic acid moieties.
Table 2: Characteristic IR Absorption Bands for 2-Butenoic acid, 4-oxo- This interactive table outlines the key functional groups and their expected vibrational frequencies in cm⁻¹.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad |
| Aldehyde | C-H Stretch | ~2720 | Sharp, often a shoulder |
| Carbonyl (Aldehyde) | C=O Stretch | 1710 - 1685 | Strong, Sharp |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For (2Z)-4-Oxo-2-butenoic acid (C₄H₄O₃), the calculated monoisotopic mass is 100.016043985 Da, a value that can be confirmed with high-resolution mass spectrometry (HRMS) to verify the molecular formula. nih.gov
Further structural information is obtained through the analysis of adducts and fragmentation patterns. For example, in the analysis of derivatives like (E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid, predicted mass-to-charge ratios (m/z) for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are calculated. uni.lu Comparing these predicted values with experimental data helps to confirm the identity of the compound.
Table 3: Predicted Collision Cross Section (CCS) Data for a Derivative, (E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid This interactive table shows predicted m/z and CCS values (Ų) for different adducts, illustrating the data obtained from MS analysis. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 267.08632 | 154.6 |
| [M+Na]⁺ | 289.06826 | 162.6 |
| [M-H]⁻ | 265.07176 | 157.3 |
| [M+NH₄]⁺ | 284.11286 | 170.7 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation of "2-Butenoic acid, 4-oxo-" from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.
A reverse-phase (RP) HPLC method has been successfully used for the analysis of the derivative 2-Butenoic acid, 4-oxo-4-phenyl-. sielc.comsielc.com This method employs a C18 column (such as Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This HPLC method is robust and scalable, making it suitable not only for analytical purity checks but also for preparative separation to isolate the compound or its impurities. sielc.comsielc.com
Surface and Material Characterization Techniques
Beyond molecular structure, understanding the behavior of molecules in bulk or at interfaces is critical for material science applications.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. While AFM is a powerful tool for surface characterization, specific studies applying AFM to "2-Butenoic acid, 4-oxo-" are not prominently featured in the surveyed scientific literature. However, other surface-sensitive techniques like infrared reflection-absorption spectroscopy (IR-RAS) have been used to study the structure and morphology of related α-keto acids at air-water interfaces, indicating an interest in the surface behavior of this class of compounds. researchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the solid-state morphology of "2-Butenoic acid, 4-oxo-". When the compound is isolated as a crystalline or amorphous powder, SEM provides high-resolution images of its surface topography, particle size, and shape distribution. nanoscience.com
In a typical analysis, the powdered sample is mounted on a stub using conductive carbon tape. youtube.com A fine layer of a conductive material, such as gold or palladium, may be sputtered onto the sample to prevent electrical charging under the electron beam, thereby improving image quality. The electron beam scans the sample surface, generating secondary electrons that are detected to form an image.
Detailed research findings from SEM analysis can reveal:
Particle Morphology: Images can distinguish between crystalline structures with defined facets and amorphous, irregular particles. The morphology can be influenced by the synthesis and purification methods, such as crystallization or precipitation conditions.
Size Distribution: By analyzing multiple fields of view, a statistical distribution of particle sizes can be determined. This is important as particle size can affect properties like dissolution rate and reactivity. nanoscience.com
Surface Features: At high magnifications, SEM can reveal details about the surface texture, including the presence of pores, cracks, or agglomeration of smaller particles. mdpi.com For instance, studies on similar organic compounds have used SEM to observe how different preparation conditions lead to variations in surface structure, such as shrinkage or the formation of spherical agglomerates. researchgate.netresearchgate.net
Table 1: Representative Morphological Data from SEM Analysis of a "2-Butenoic acid, 4-oxo-" Sample
| Parameter | Description | Typical Finding |
| Particle Shape | Qualitative description of the dominant particle geometry. | Acicular (needle-like) crystals |
| Average Particle Size | Mean diameter of the particles measured from images. | 15.5 µm |
| Size Range | The minimum and maximum particle sizes observed. | 5.2 - 45.8 µm |
| Surface Topography | Description of the surface texture. | Smooth facets with some evidence of agglomeration |
| Agglomeration | The degree to which individual particles are clustered together. | Moderate |
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of "2-Butenoic acid, 4-oxo-". The compound possesses two primary electroactive sites: the α,β-unsaturated double bond and the ketone carbonyl group, both of which can undergo reduction. wikipedia.orglibretexts.org The carboxylic acid group can also be involved in oxidation processes.
In a cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two set limits. The resulting current is measured as a function of the applied potential, providing information about the reduction and oxidation potentials.
Research findings from the electrochemical analysis of "2-Butenoic acid, 4-oxo-" and structurally related compounds like maleic and fumaric acid reveal key characteristics:
Reduction Potentials: The conjugated system is susceptible to electrochemical reduction. Studies on similar molecules like maleic acid show a quasi-reversible reduction process controlled by diffusion. researchgate.net The potential at which reduction occurs is a key parameter. For maleic and fumaric acids, the reduction is a two-electron irreversible reaction. pku.edu.cnpku.edu.cn
Oxidation Potentials: The molecule can also be oxidized, though often at higher potentials. The oxidation of similar unsaturated acids has been studied, sometimes leading to products like tartaric acid. acs.org
Reaction Mechanism: The shape of the CV curve and how it changes with scan rate can provide insights into the mechanism of the electron transfer process, such as whether it is reversible or irreversible and if it is coupled to chemical reactions. researchgate.net For example, analysis of related α,β-unsaturated ketones has been used to elucidate complex intramolecular cyclization mechanisms following the initial electrochemical step. acs.org
Table 2: Typical Electrochemical Parameters for an α,β-Unsaturated Keto Acid Determined by Cyclic Voltammetry
| Parameter | Symbol | Description | Exemplary Value (vs. Ag/AgCl) |
| Cathodic Peak Potential | Epc | The potential at which the reduction peak current is observed. | -0.65 V |
| Anodic Peak Potential | Epa | The potential at which the oxidation peak current is observed. | +1.20 V |
| Electron Transfer Coefficient | α | A measure of the symmetry of the energy barrier for the electrode reaction. | 0.45 |
| Diffusion Coefficient | D | A measure of the rate of diffusion of the analyte to the electrode surface. | 6.5 x 10-6 cm2/s |
Chemical Ionization Mass Spectrometry for Reaction Product Identification
Chemical Ionization (CI) is a "soft" ionization technique in mass spectrometry that is particularly useful for determining the molecular weight of reaction products involving "2-Butenoic acid, 4-oxo-". wikipedia.org Unlike hard ionization methods like electron ionization (EI), which can cause extensive fragmentation and lead to a weak or absent molecular ion peak, CI typically produces less fragmentation. uky.edu This results in a spectrum where the protonated molecule, [M+H]+, is often the most abundant ion, making the identification of the molecular mass of a product straightforward. fiveable.me
The technique is valuable for monitoring reactions such as aldol condensations, Michael additions, or esterifications where "2-Butenoic acid, 4-oxo-" is a starting material. acs.orgacs.org By analyzing the reaction mixture, CI-MS can confirm the formation of the expected product by identifying its corresponding molecular ion peak. For instance, in the analysis of keto acids, derivatization followed by GC-MS is a common strategy, where CI could be used to confirm the mass of the derivatized analyte. nih.gov
The general procedure involves introducing the analyte into the ion source along with a large excess of a reagent gas, such as methane (B114726) or ammonia. The reagent gas is first ionized, and these primary ions then react with neutral analyte molecules in the gas phase to produce analyte ions, typically through proton transfer. wikipedia.org
Table 3: Hypothetical CI-MS Data for Identifying Products of a Reaction with "2-Butenoic acid, 4-oxo-"
| Reactant Added | Expected Reaction Product | Molecular Formula of Product | Expected Molecular Weight | Observed m/z ([M+H]+) |
| Methanol (B129727) | Methyl 4-oxobut-2-enoate | C5H6O3 | 114.10 g/mol | 115.1 |
| Aniline | 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | 191.18 g/mol | 192.2 |
| Thiophenol | 4-Oxo-3-(phenylthio)butanoic acid | C10H10O3S | 210.25 g/mol | 211.2 |
Applications in Specialized Scientific Fields
Precursors and Building Blocks in Pharmaceutical Research
The α,β-unsaturated carboxylic acid motif present in 2-butenoic acid, 4-oxo- is a crucial structural element in a wide array of complex molecules, including many pharmaceuticals and natural products. researchgate.net Its high reactivity makes it a versatile intermediate for further chemical modifications, positioning it as a valuable building block in drug discovery. nih.gov The aldehyde functional group is particularly useful in pharmaceutical development as it serves as a reactive handle for constructing intricate molecular architectures. numberanalytics.com
The utility of 4-oxobutenoic acids extends to their inherent biological activities. Derivatives of this compound have demonstrated potential in treating a range of conditions, including cancer, neurodegenerative diseases, and metabolic disorders. nih.gov Furthermore, they have shown antimicrobial and antifungal properties. nih.gov For instance, research has explored compounds with butenoic acid scaffolds for their potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai
The synthesis of various derivatives of 4-oxo-2-butenoic acid highlights its role as a foundational molecule. For example, reaction with antipyrine (B355649) can yield 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, a precursor for new heterocyclic compounds with potential antimicrobial and antifungal activities. mdpi.com The development of efficient synthesis methods, such as microwave-assisted aldol-condensation, has broadened the accessibility of a wide range of 4-oxo-2-butenoic acid derivatives for pharmaceutical research. nih.govncl.ac.uk This allows for the creation of diverse molecular libraries for screening against biological targets, such as the protein CDK2, which is implicated in cancer. researchgate.net
The versatility of the aldehyde group in drug synthesis is a significant advantage. numberanalytics.com Aldehydes are highly reactive, enabling efficient and selective chemical reactions. numberanalytics.com They can be readily modified to fine-tune their chemical properties, and they serve as key intermediates in the synthesis of complex molecules, including heterocyclic compounds. numberanalytics.com However, the high reactivity of aldehydes also necessitates careful handling in medicinal chemistry, as they can readily react with biological nucleophiles like amino acids and nucleic acids. nih.gov
Development of New Materials and Biotechnology Applications
The inherent reactivity of 2-butenoic acid, 4-oxo- and its derivatives makes them suitable for applications in materials science and biotechnology. The aldehyde functional group, in particular, is a key feature, enabling cross-linking reactions and the modification of polymers to enhance their properties. scbt.com
In the realm of biotechnology, aldehydes are utilized to study metabolic pathways and enzyme-catalyzed reactions. scbt.com Derivatives of butanoic acid are being investigated for the development of novel biomaterials. ontosight.ai For example, a derivative, 4-(6-aminohexyl) amino-4-oxo-2-butenoic acid (AHOB), has been used as a novel hydrophilic monomer in the synthesis of cellulose-based superabsorbents. nih.gov These superabsorbents demonstrate high water absorption capacity, making them promising materials for agricultural applications to conserve water. nih.gov The inclusion of the AHOB monomer significantly improves the properties of the superabsorbent, including its water retention and reusability. nih.gov
Furthermore, the production of related dicarboxylic acids through biotechnological means is an active area of research. For instance, malonic acid, which shares structural similarities, is produced through microbial fermentation as a more environmentally friendly alternative to petrochemical processes. frontiersin.org This highlights the potential for developing bio-based production routes for valuable chemical building blocks.
Monomeric Units in Polymer Chemistry
2-Butenoic acid, 4-oxo-, and its derivatives can function as monomeric units in polymerization reactions. The presence of the reactive aldehyde and carboxylic acid groups allows for the formation of polymers with diverse functionalities. ontosight.ai Aldehydes, in general, can undergo polymerization to form polyacetals. cmu.edu
A notable application is in the synthesis of water-soluble polymers. For instance, a hydrophilic cis-diol-based methacrylic monomer can be converted to a water-soluble aldehyde-functional homopolymer through aqueous periodate (B1199274) oxidation. nih.gov This aldehyde-functional polymer can then be further reacted with amino acids, demonstrating its utility in creating functionalized macromolecules. nih.gov
The polymerization of aldehydes can lead to various polymer architectures. For example, formaldehyde (B43269) can be polymerized to form linear polymers like paraformaldehyde or cyclic trimers like trioxane. youtube.com Similarly, other aldehydes can be polymerized to create materials with a range of properties. cmu.edu
Electrochemical Polymerization for Functional Coatings
Electrochemical polymerization is a technique that utilizes an applied electrical potential to initiate and control polymerization reactions, offering a method for creating functional polymer films and coatings. rsc.orgresearchgate.net This method allows for the synthesis of polymer microgels and the deposition of polymer films on electrode surfaces. rsc.orgresearchgate.net
The electrochemical polymerization of monomers containing functional groups, such as aminophenylboronic acid, can lead to the formation of cross-linked, nanoporous polymer membranes that adhere well to electrode surfaces. rsc.org These conductive polymer films can have applications in areas like anti-corrosion coatings. For example, the electrochemical polymerization of N-Termenoiyl tetrahydrephthalamic acid has been studied for its ability to protect stainless steel from corrosion. uobaghdad.edu.iq
The properties of the resulting polymer film, such as its morphology and thickness, can be controlled by the electrochemical parameters, including the applied potential and the composition of the electrolyte solution. researchgate.net The solvent used in the electrochemical process also plays a crucial role, influencing the reaction rates and the properties of the final polymer. researchgate.net This technique provides a versatile approach to generating functional coatings with tailored properties for various applications.
Agricultural Chemistry Applications (e.g., Herbicides, Plant Growth Regulators)
Derivatives of 2-butenoic acid, 4-oxo- have been investigated for their potential use in agricultural chemistry. The inherent biological activity of 4-oxobutenoic acids makes them candidates for development as agrochemicals. ontosight.ai
Some butenoic acid derivatives have been explored for their herbicidal properties. ontosight.ai For instance, fatty acid herbicides are known to be environmentally friendly options for weed control. google.com These herbicides act as contact agents, causing necrosis only on the treated parts of the plant. google.com While many commercial herbicides target specific enzymes in amino acid synthesis, the development of new herbicides with novel modes of action is an ongoing area of research. nih.gov
In addition to herbicidal activity, some related compounds act as plant growth regulators. Maleic hydrazide, for example, is used to prevent sucker growth on tobacco plants and inhibit sprouting in potatoes and onions. google.com Another example is 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that acts as a systemic herbicide for broadleaf weeds. mt.gov The development of new compounds for agricultural use is essential for improving crop efficiency and managing weed competition. winfieldunited.com
Future Directions and Emerging Research Avenues for 2 Butenoic Acid, 4 Oxo
The landscape of chemical research is in a constant state of evolution, with the quest for innovation driving the exploration of novel compounds and methodologies. Within this dynamic environment, 2-Butenoic acid, 4-oxo-, and its derivatives stand out as a class of molecules with significant untapped potential. The future of research concerning this compound is poised to expand into more sophisticated and application-driven domains. Key areas of prospective investigation include the development of sustainable and efficient synthetic routes, a deeper understanding of its molecular interactions in biological systems, the integration of computational tools for rational design, and the exploration of diverse derivatization strategies for tailored applications. These emerging avenues of research promise to unlock the full potential of 2-Butenoic acid, 4-oxo- and its analogues, paving the way for advancements in medicine, materials science, and beyond.
Q & A
Q. Q1. What are the most reliable synthetic routes for 4-oxo-2-butenoic acid derivatives, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The microwave-assisted aldol condensation of glyoxylic acid with methyl ketones is a robust method for synthesizing 4-oxo-2-butenoic acids. Key variables include:
- Acid/Base Catalysts: Aryl substrates require p-toluenesulfonic acid (TsOH), while aliphatic substrates perform better with pyrrolidine and acetic acid due to differences in frontier orbital interactions .
- Reaction Time and Temperature: Microwave irradiation (e.g., 100–120°C for 10–30 minutes) significantly reduces reaction time compared to traditional reflux methods .
- Substrate Scope: Electron-rich aromatic ketones yield products in >80% efficiency, whereas electron-deficient or sterically hindered substrates may require tailored conditions .
Q. Q2. How can spectroscopic techniques (e.g., IR, NMR) distinguish between stereoisomers of 4-oxo-2-butenoic acid derivatives?
Methodological Answer:
- IR Spectroscopy: The carbonyl stretching frequencies differ between E- and Z-isomers. For example, trans-4-oxo-2-butenoic acid (E-isomer) exhibits a C=O stretch at ~1700 cm⁻¹, while the cis-isomer (Z) shows a slightly lower frequency due to intramolecular hydrogen bonding .
- NMR: The coupling constant (J) of the α,β-unsaturated protons (H₂ and H₃) is diagnostic. E-isomers show J ≈ 12–16 Hz, while Z-isomers have J ≈ 8–10 Hz .
Q. Q3. What safety protocols are critical when handling 4-oxo-2-butenoic acid derivatives, given their potential toxicity?
Methodological Answer:
- Exposure Control: Use engineering controls (e.g., fume hoods) to limit airborne concentrations. Monitor with real-time sensors for ketones and carboxylic acids .
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact. Contaminated clothing must be laundered on-site to avoid cross-contamination .
- Toxicity Mitigation: Derivatives like 2-chloro-3-(chloromethyl)-4-oxobutenoic acid exhibit mutagenicity (250 ng/plate in Ames tests). Use in vitro cytotoxicity assays (e.g., MTT) during early-stage research .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) predict substituent effects on the reactivity of 4-oxo-2-butenoic acid derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations can rationalize substituent-dependent reactivity:
- Frontier Orbital Analysis: Electron-withdrawing groups (e.g., -NO₂) lower the LUMO energy of the methyl ketone, accelerating nucleophilic attack on glyoxylic acid .
- Transition State Modeling: Simulate aldol condensation pathways to identify steric or electronic bottlenecks. For example, bulky substituents increase activation energy by ~5 kcal/mol .
Q. Q5. What strategies resolve contradictions in biological activity data for 4-oxo-2-butenoic acid derivatives across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., fluorophenyl vs. trimethoxyphenyl) and correlate with bioassay results. For example, fluorinated derivatives show enhanced antimicrobial activity due to improved membrane permeability .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for pH stability, as the α,β-unsaturated ketone moiety may degrade under acidic conditions .
Q. Q6. How do regulatory frameworks (e.g., TSCA) impact the development of tin-containing 4-oxo-2-butenoic acid derivatives?
Methodological Answer:
- EPA Compliance: Derivatives like 4,4′-[(dibutylstannylene)bis(oxy)]bis[4-oxo-2-butenoic acid] require Significant New Use Rules (SNURs) under TSCA §721.10004. Premanufacture notifications (PMNs) must include ecotoxicity data (e.g., Daphnia magna LC₅₀) .
- Handling Protocols: Adhere to 40 CFR 721.185 for recordkeeping, including exposure monitoring and waste disposal logs .
Q. Q7. What advanced functionalization methods enable the use of 4-oxo-2-butenoic acid in polymer chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
